molecular formula C18H22N2O2S3 B2660776 N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-62-9

N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2660776
CAS No.: 1021052-62-9
M. Wt: 394.57
InChI Key: PNSRCGXRHYFBPZ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic thiazole-acetamide derivative characterized by a cyclohexylmethyl substituent and a thiophene-containing side chain. Its structure combines a thiazole core with a thioether linkage to a 2-oxoethyl group bearing a thiophen-2-yl moiety.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c21-15(16-7-4-8-23-16)12-25-18-20-14(11-24-18)9-17(22)19-10-13-5-2-1-3-6-13/h4,7-8,11,13H,1-3,5-6,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSRCGXRHYFBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(cyclohexylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

This compound is a synthetic compound that belongs to a class of thiazole derivatives. These types of compounds are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Several studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, thiazole-based compounds have shown effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess similar properties.

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. It is hypothesized that this compound could potentially exhibit anticancer activity through similar mechanisms.

Anti-inflammatory Effects

Compounds containing thiazole rings have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that this compound may also contribute to reducing inflammation in various biological contexts.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluating a series of thiazole derivatives showed that several compounds exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for further exploration of this compound in this area.
  • Cancer Cell Lines : Research involving similar thiazole derivatives demonstrated significant cytotoxic effects against MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. These findings indicate a potential for this compound to be further developed as an anticancer agent.
  • Inflammation Models : In vitro studies using macrophage cell lines treated with thiazole derivatives showed a decrease in TNF-alpha production, highlighting the anti-inflammatory potential of compounds within this class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Thioether Motifs

  • 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 851623-62-6) Structure: Features a phenyl-substituted thiazole and a thiophen-2-ylmethyl acetamide group. Key Differences: Lacks the cyclohexylmethyl group and the 2-oxoethyl-thioether linkage present in the target compound.
  • N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) Structure: Incorporates a 2-thioxothiazolidinone ring and a quinazolinone moiety. Key Differences: Replaces the thiophene group with a phenylquinazolinone system. Activity: Exhibited potent urease inhibition (IC₅₀ = 8.2 µM), suggesting thioether-linked thiazoles are critical for enzyme interaction .

Analogues with Cyclohexyl or Aliphatic Substituents

  • 2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide Structure: Contains a butyl-substituted thiazolidinone and an isobutyl acetamide. Key Differences: Uses a thiazolidinone core instead of a thiazole and lacks the thiophene moiety. Activity: Moderate urease inhibition (IC₅₀ = 22.5 µM), highlighting the importance of aromatic substituents for potency .
  • N-(4-methoxyphenyl)-2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]amino}-2-thioxoacetamide (Compound 9) Structure: Includes a chlorobenzylidene-thiazolidinone hybrid and a methoxyphenyl acetamide. Key Differences: Substitutes the cyclohexylmethyl group with a methoxyphenyl moiety. Activity: Showed 83% inhibition of α-glucosidase at 100 µM, suggesting electron-withdrawing groups enhance enzyme targeting .

Analogues with Thiophene Derivatives

  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (CAS 586989-80-2)
    • Structure : Combines a thiophen-2-yl-triazole with a dimethoxyphenyl acetamide.
    • Key Differences : Uses a triazole core instead of a thiazole.
    • Activity : Reported antiviral activity against dengue virus (EC₅₀ = 3.7 µM), emphasizing the role of thiophene in viral protease inhibition .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound Thiazole Cyclohexylmethyl, Thiophen-2-yl Not reported
2-(2-phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazole Phenyl, Thiophen-2-ylmethyl Antimicrobial
Compound 5 (Hindawi, 2019) Thiazolidinone Phenylquinazolinone Urease inhibitor (8.2 µM)
Compound 9 (Molecules, 2010) Thiazolidinone Chlorobenzylidene, Methoxyphenyl α-Glucosidase inhibitor
CAS 586989-80-2 Triazole Thiophen-2-yl, Dimethoxyphenyl Antiviral (3.7 µM)

Key Observations :

Thiazole vs. Thiazolidinone Cores: Thiazolidinones (e.g., Compound 5) often exhibit stronger enzyme inhibition due to their planar, conjugated systems, whereas thiazoles (e.g., the target compound) may offer better metabolic stability .

Role of Thiophene : Thiophene-containing compounds (e.g., CAS 586989-80-2) show marked antiviral activity, likely due to sulfur’s electron-rich nature enhancing target binding .

Substituent Effects : Bulky aliphatic groups (e.g., cyclohexylmethyl) may improve lipophilicity but could reduce solubility, as seen in analogues with isobutyl chains .

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